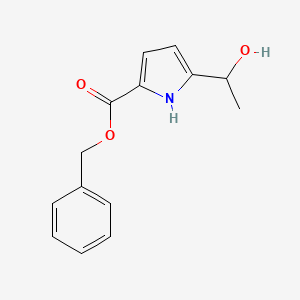
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H6Cl5NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and trichloroethanimidate groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate typically involves the reaction of 3,4-dichlorobenzyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The use of advanced technologies and equipment ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .
Biology
In biological research, this compound is studied for its potential biological activities. It is used in experiments to understand its interactions with biological molecules and its effects on cellular processes .
Medicine
While not widely used in medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to explore its efficacy and safety in medical treatments .
Industry
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacturing of various industrial products .
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methyl 2,2,2-trichloroethanimidate
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific chemical structure and reactivity. Its unique combination of dichlorophenyl and trichloroethanimidate groups imparts distinct properties that make it suitable for specialized applications in various fields .
Properties
CAS No. |
748780-77-0 |
|---|---|
Molecular Formula |
C9H6Cl5NO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H6Cl5NO/c10-6-2-1-5(3-7(6)11)4-16-8(15)9(12,13)14/h1-3,15H,4H2 |
InChI Key |
GFUSFXLRMDKZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC(=N)C(Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


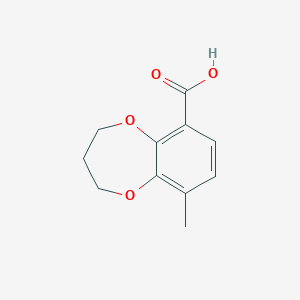

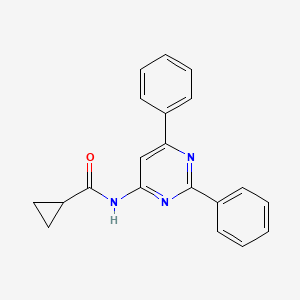
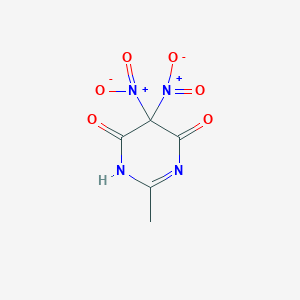
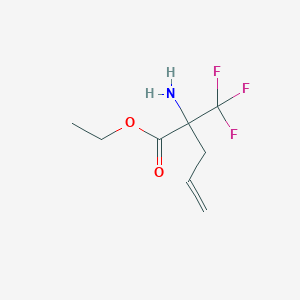
![1-Oxaspiro[5.5]undecan-4-one, 2-(2-hydroxyethyl)-, (2R)-](/img/structure/B12520965.png)
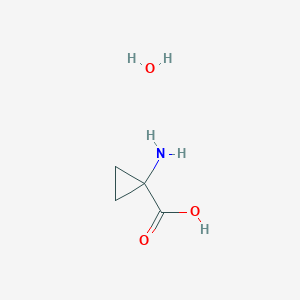
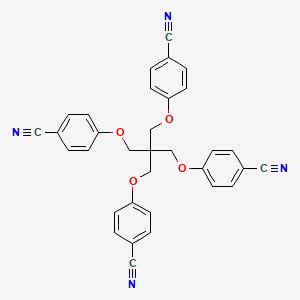
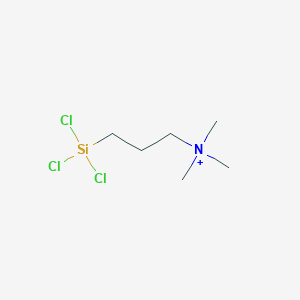
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
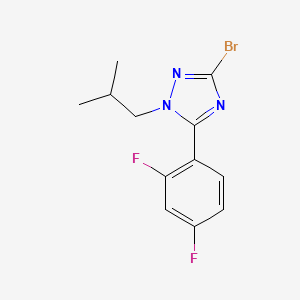
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
